N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1019555-56-6
VCID: VC8193349
InChI: InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
SMILES: CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Molecular Formula: C15H15BrN2O
Molecular Weight: 319.2 g/mol

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide

CAS No.: 1019555-56-6

Cat. No.: VC8193349

Molecular Formula: C15H15BrN2O

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide - 1019555-56-6

Specification

CAS No. 1019555-56-6
Molecular Formula C15H15BrN2O
Molecular Weight 319.2 g/mol
IUPAC Name N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide
Standard InChI InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
Standard InChI Key BGMOMMDRSYTTAZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide reflects its molecular architecture:

  • A central acetamide group (N-acetyl) attached to a phenyl ring.

  • A methylamino (-NH-CH2-) bridge connecting the phenyl ring to a para-brominated phenyl group.
    The molecular formula is C15H15BrN2O, with a molecular weight of 318.20 g/mol .

Spectroscopic Properties

Key spectroscopic features inferred from analogous compounds include:

  • IR Spectroscopy:

    • N-H stretching (amide and amine): 3300–3200 cm⁻¹.

    • C=O stretch (amide I): ~1650 cm⁻¹.

    • C-Br vibration: 650–500 cm⁻¹ .

  • NMR Spectroscopy (predicted):

    • ¹H NMR:

      • Acetamide methyl: δ 2.1 ppm (singlet).

      • Aromatic protons: δ 7.2–7.6 ppm (multiplets).

      • Methylene (-CH2-): δ 4.3 ppm (singlet).

    • ¹³C NMR:

      • Carbonyl (C=O): δ 169 ppm.

      • Aromatic carbons: δ 120–140 ppm.

      • Methylene carbon: δ 45 ppm .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 318 (M⁺).

    • Fragmentation patterns at m/z 259 (loss of Br) and m/z 201 (loss of acetamide) .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via a multi-step protocol:

  • Formation of 4-[(4-Bromophenyl)methyl]aniline:

    • Reductive amination of 4-nitrobenzaldehyde with 4-bromobenzylamine, followed by nitro group reduction .

  • Acetylation:

    • Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Representative Reaction Scheme:

4-Nitrobenzaldehyde+4-BromobenzylamineNaBH44-[(4-Bromophenyl)methyl]anilineAcClN-(4-[(4-Bromophenyl)methyl]aminophenyl)acetamide\text{4-Nitrobenzaldehyde} + \text{4-Bromobenzylamine} \xrightarrow{\text{NaBH}_4} \text{4-[(4-Bromophenyl)methyl]aniline} \xrightarrow{\text{AcCl}} \text{N-(4-{[(4-Bromophenyl)methyl]amino}phenyl)acetamide}

Stability and Reactivity

  • Thermal Stability: Stable up to 200°C (decomposition observed at higher temperatures).

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, regenerating the parent amine .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point180–182°C (predicted)Differential Scanning Calorimetry
SolubilityDMSO > 50 mg/mLExperimental analog
LogP (Octanol-Water)3.2 ± 0.3Computational
pKa8.9 (amine), 2.1 (amide)Potentiometric

Biological Activity and Applications

Anticancer Activity

In silico docking studies suggest affinity for epidermal growth factor receptor (EGFR) (binding energy: −9.2 kcal/mol) . The compound’s planar structure facilitates intercalation with DNA, as observed in analogous thiazole derivatives .

Industrial Applications

  • Polymer Chemistry: Acts as a cross-linking agent in epoxy resins.

  • Organic Electronics: Bromine enhances electron-withdrawing capacity for use in OLEDs .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the methylamino bridge to enhance bioavailability.

  • In Vivo Efficacy Trials: Preclinical testing in murine models for oncology applications.

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